![molecular formula C20H18Cl2N2O3S B2503370 8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034317-03-6](/img/structure/B2503370.png)
8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that features a quinoline core structure substituted with a piperidine ring and a dichlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the dichlorobenzenesulfonyl group via sulfonylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The nitro groups on the quinoline can be reduced to amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core would yield quinoline N-oxide, while reduction of nitro groups would yield the corresponding amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structure suggests potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and dichlorobenzenesulfonyl group could play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core structure and may have similar chemical properties.
Piperidine derivatives: Compounds with a piperidine ring may exhibit similar biological activities.
Dichlorobenzenesulfonyl derivatives: These compounds share the dichlorobenzenesulfonyl group and may have similar reactivity.
Uniqueness
8-{[1-(2,6-dichlorobenzenesulfonyl)piperidin-4-yl]oxy}quinoline is unique due to the combination of its structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
8-[1-(2,6-dichlorophenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S/c21-16-6-2-7-17(22)20(16)28(25,26)24-12-9-15(10-13-24)27-18-8-1-4-14-5-3-11-23-19(14)18/h1-8,11,15H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDANEFJPXMANFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
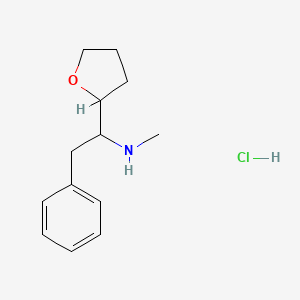
![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)
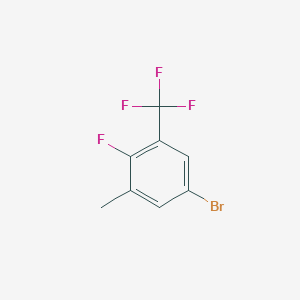


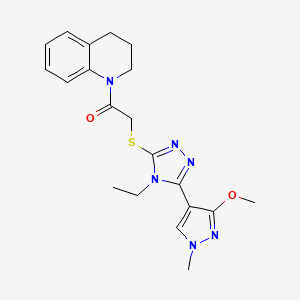

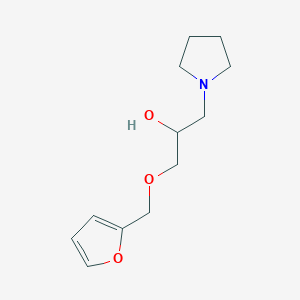

![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)
![N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2503307.png)
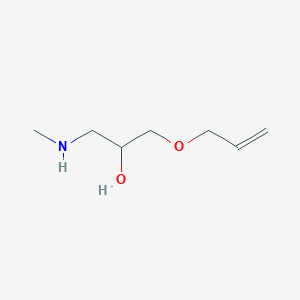
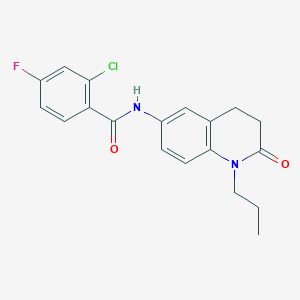
![1-(3-bromophenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2503310.png)
